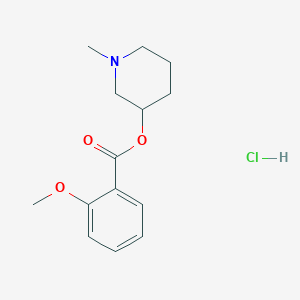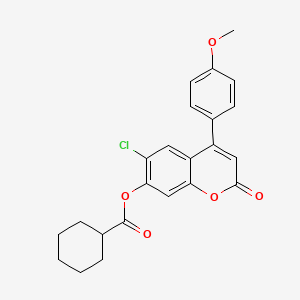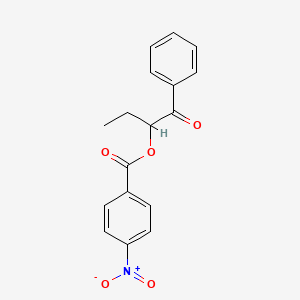![molecular formula C14H9N3S B3969319 9-(METHYLSULFANYL)ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZINE](/img/structure/B3969319.png)
9-(METHYLSULFANYL)ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZINE
Overview
Description
9-(METHYLSULFANYL)ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZINE is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methylsulfanyl group attached to the acenaphthyleno[1,2-e][1,2,4]triazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(METHYLSULFANYL)ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZINE can be achieved through various synthetic routes. One common method involves the [4+2] domino annulation reactions, which are efficient and provide moderate to high yields . The reaction typically involves the use of ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(METHYLSULFANYL)ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
9-(METHYLSULFANYL)ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(METHYLSULFANYL)ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZINE involves its interaction with specific molecular targets and pathways. For example, triazine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazine core but has a thiadiazine ring fused to it.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another similar compound with a different fusion pattern of the triazine and thiadiazine rings.
Uniqueness
9-(METHYLSULFANYL)ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZINE is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
13-methylsulfanyl-11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3S/c1-18-14-15-12-9-6-2-4-8-5-3-7-10(11(8)9)13(12)16-17-14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIMONCKTARQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3969250.png)
![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide](/img/structure/B3969257.png)
![ethyl {4-[(8-fluoroquinolin-2-yl)carbonyl]morpholin-3-yl}acetate](/img/structure/B3969263.png)
![1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid](/img/structure/B3969264.png)
![N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3969276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3969277.png)
![9-Methyl-12-(morpholine-4-carbonyl)-10-prop-2-enyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B3969292.png)
![N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3969309.png)

![2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3969315.png)
![2-[4-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid](/img/structure/B3969339.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B3969346.png)

